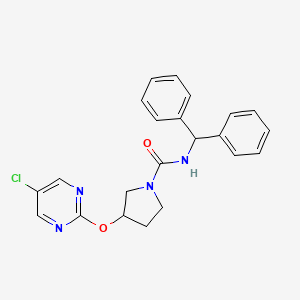

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

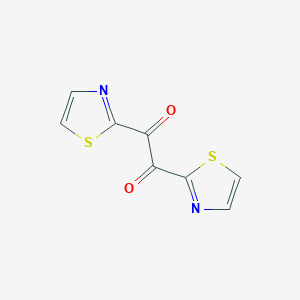

The compound of interest, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate, is a derivative of thiazole and piperidine, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a prominent class of compounds with a wide range of biological activities, and piperidine is a six-membered ring with one nitrogen atom, often found in bioactive molecules.

Synthesis Analysis

The synthesis of related thiazole and piperidine compounds involves multi-step reactions, starting from aryl thioamides or other thiazole derivatives. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized from aryl thioamides in five steps, indicating a complex synthetic route that may be applicable to the compound . Another related synthesis involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of thiazole and piperidine derivatives is often characterized by X-ray diffraction methods, which provide detailed information about the crystallographic parameters. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, revealing its monoclinic space group and other structural details . This suggests that the compound of interest may also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

Thiazole and piperidine derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. For instance, the intramolecular cyclization of a thiazole-furan derivative resulted in the formation of a new ring system . Additionally, the interaction of thiazole derivatives with different reagents led to the synthesis of new compounds, such as benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These examples demonstrate the chemical reactivity of thiazole and piperidine compounds, which could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and piperidine derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments . The hydrogen-bonding patterns observed in related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, indicate the potential for intermolecular interactions that can affect solubility and stability .

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Hybrid Molecules

- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the target compound, showed antimicrobial, antilipase, and antiurease activities in a study by Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013). This indicates potential for antimicrobial applications (Başoğlu et al., 2013).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

- In a study by Shafi, Rajesh, and Senthilkumar (2021), related compounds demonstrated antibacterial and antifungal activities, suggesting similar potential for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (Shafi et al., 2021).

Thiazole-Aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were found to be effective against Mycobacterium tuberculosis, with one compound showing significant activity in a study by Jeankumar et al. (2013) (Jeankumar et al., 2013).

Synthesis of New Propanamide Derivatives as Anticancer Agents

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents in a study by Rehman et al. (2018), indicating potential anticancer properties for related compounds (Rehman et al., 2018).

Ethyl 2-Bromomethyl-5-(1,2,3-Thiadiazol-4-yl)furan-3-carboxylate in Reactions with Nucleophiles

- In a study by Maadadi, Pevzner, and Petrov (2016), the reaction of a similar compound with nucleophiles led to the retention of the furylthiadiazole fragment, which could be relevant for similar derivatives (Maadadi et al., 2016).

Fatty Acids in Heterocyclic Synthesis and Microbiological Activities

- Novel scaffolds like Thiadiazolyl Piperidine were synthesized from stearic acid and evaluated for antimicrobial activities in a study by Abdelmajeid, Amine, and Hassan (2017), suggesting similar applications for the target compound (Abdelmajeid et al., 2017).

Synthesis and Auxin Activities of Acylamides

- Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds were synthesized and evaluated for auxin activities in a study by Yue et al. (2010), indicating potential agricultural applications (Yue et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including gaba_a receptors , and DNA replication processes .

Mode of Action

1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . They also have the ability to disrupt processes related to DNA replication .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect the gaba_a pathway and processes related to DNA replication .

Result of Action

1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain and disrupt processes related to DNA replication .

Safety and Hazards

Orientations Futures

The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans). The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings . Therefore, these compounds might be a promising candidate for further evaluation.

Propriétés

IUPAC Name |

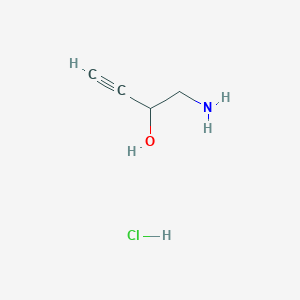

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAOCYSHLFKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)